N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
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Overview
Description
N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C12H14N2OS. It features a benzothiazole ring fused with a tetrahydrofuran moiety, making it a unique structure in the realm of heterocyclic compounds.
Mechanism of Action
Target of Action
Benzothiazoles are a class of heterocyclic aromatic compounds that have been studied for their potential biological activities. They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific chemical structure .
Mode of Action
The mode of action of benzothiazoles can vary widely depending on their specific chemical structure and the target they interact with. Some benzothiazoles have been found to inhibit enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Benzothiazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin, while others have been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins .
Pharmacokinetics
The pharmacokinetic properties of benzothiazoles, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Some benzothiazoles may be well absorbed and widely distributed throughout the body, while others may be poorly absorbed or rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzothiazoles can vary widely depending on their specific targets and mode of action. Some benzothiazoles may inhibit the production of certain molecules, while others may increase the activity of certain receptors or ion channels .
Action Environment
The action, efficacy, and stability of benzothiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Some benzothiazoles may be more stable and effective in certain environments than others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- 5-Chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
Uniqueness
N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and bioactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYZZQOXZMQOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24828115 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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